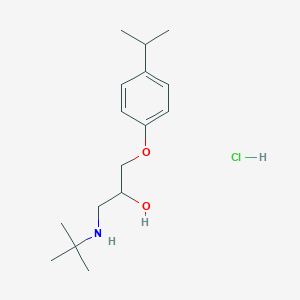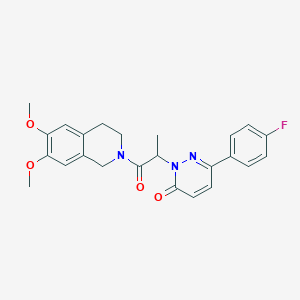![molecular formula C8H12N2NiS4 B2677825 Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel CAS No. 121632-24-4](/img/structure/B2677825.png)
Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel is a coordination compound featuring nickel as the central metal atom This compound is characterized by its unique structure, where nickel is coordinated with sulfur and nitrogen atoms from the prop-2-en-1-ylcarbamothioyl ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel typically involves the reaction of nickel salts with prop-2-en-1-ylcarbamothioyl ligands under controlled conditions. One common method includes the following steps:
Preparation of Ligands: The prop-2-en-1-ylcarbamothioyl ligands are synthesized by reacting prop-2-en-1-ylamine with carbon disulfide in the presence of a base.
Formation of the Nickel Complex: The prepared ligands are then reacted with a nickel salt, such as nickel chloride or nickel acetate, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred under reflux conditions for several hours to ensure complete complexation.
Isolation and Purification: The resulting this compound complex is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to lower oxidation state nickel species.
Substitution: Ligand substitution reactions can occur, where the prop-2-en-1-ylcarbamothioyl ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are typically used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and appropriate solvents like acetonitrile or dichloromethane.
Major Products Formed
Oxidation: Higher oxidation state nickel complexes.
Reduction: Lower oxidation state nickel species.
Substitution: New nickel complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Material Science: The compound is explored for its potential in the development of new materials with unique electronic and magnetic properties.
Biological Studies: Research is ongoing to investigate its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: The compound is studied for its potential therapeutic applications, including its use in drug development.
Wirkmechanismus
The mechanism of action of Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel involves its interaction with molecular targets through coordination chemistry. The nickel center can coordinate with various substrates, facilitating catalytic reactions. The prop-2-en-1-ylcarbamothioyl ligands play a crucial role in stabilizing the nickel center and modulating its reactivity. The pathways involved include electron transfer and ligand exchange processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})cobalt
- Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})iron
- Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})copper
Uniqueness
Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel is unique due to its specific coordination environment and the electronic properties imparted by the nickel center. Compared to its cobalt, iron, and copper analogs, the nickel complex exhibits distinct reactivity and stability, making it particularly valuable in catalytic applications and material science research.
Eigenschaften
IUPAC Name |
nickel(2+);N-prop-2-enylcarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H7NS2.Ni/c2*1-2-3-5-4(6)7;/h2*2H,1,3H2,(H2,5,6,7);/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYFRIBLISECSV-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)[S-].C=CCNC(=S)[S-].[Ni+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2NiS4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-Bromophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B2677742.png)
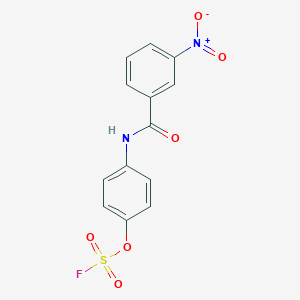
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromo-2-chlorobenzamide](/img/structure/B2677746.png)
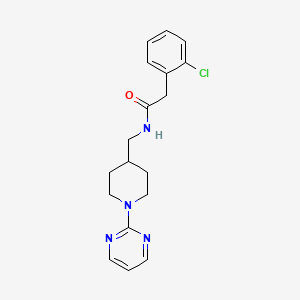
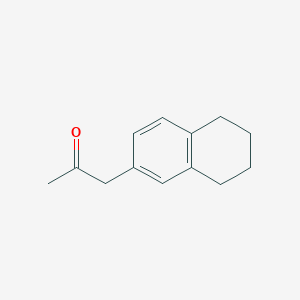
![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2677750.png)
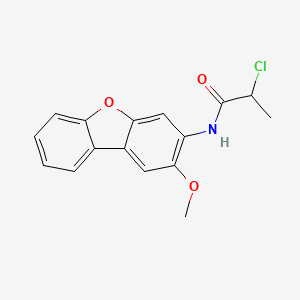
![5-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1H-1,3-benzodiazole](/img/structure/B2677753.png)
![1-[5-(trityloxy)-2,5-dihydro-2-furanyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2677755.png)
![5-[(4-Chlorophenyl)methyl]-2-imino-3-(4-methylphenyl)-1,3-thiazolidin-4-one](/img/structure/B2677756.png)
![3-(3-methoxyphenyl)-1-methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-pyrazole](/img/structure/B2677760.png)
![3-(Difluoromethyl)-2-methoxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2677762.png)
